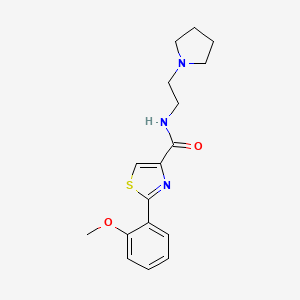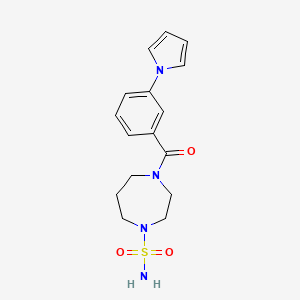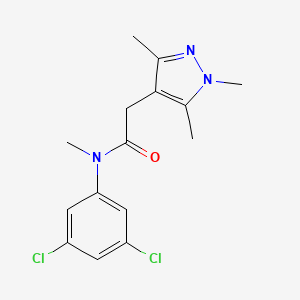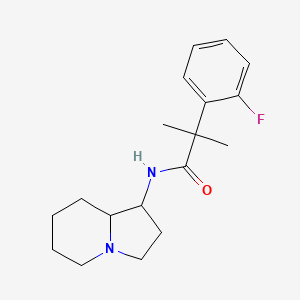
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine, also known as DBPMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DBPMA is a purine derivative that has been synthesized using a multi-step process involving the reaction of several organic compounds.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including cyclin-dependent kinases and topoisomerases. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been shown to have antioxidant properties. It has also been shown to reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine for lab experiments is its high solubility in water, which makes it easy to use in cell culture experiments. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has low toxicity, which makes it a safe compound to use in animal studies. However, one of the limitations of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine is its limited stability, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine. One area of research is in the development of more stable analogs of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine with improved therapeutic properties. Another area of research is in the study of the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine, which may provide insight into its potential therapeutic applications. Additionally, the use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine in combination with other compounds may enhance its anti-cancer and anti-inflammatory properties.
Synthesemethoden
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl glyoxylate to form 2-nitro-N-phenylglyoxylamide. This compound is then reduced using palladium on carbon to form 2-amino-N-phenylglyoxylamide. The next step involves the reaction of 2-amino-N-phenylglyoxylamide with 3,4-methylenedioxybenzaldehyde to form 2-(3,4-methylenedioxybenzylideneamino)-N-phenylglyoxylamide. This compound is then reduced using sodium borohydride to form N-(3,4-methylenedioxybenzyl)-N-phenylglyoxylamide. Finally, the reaction of N-(3,4-methylenedioxybenzyl)-N-phenylglyoxylamide with 6-chloropurine in the presence of potassium carbonate results in the formation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary research areas is in the treatment of cancer. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-4-21-11-3-2-10(6-12(11)22-5-1)7-16-14-13-15(18-8-17-13)20-9-19-14/h2-3,6,8-9H,1,4-5,7H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKWRFISVBTRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC3=NC=NC4=C3NC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-7H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)

![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)



![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)

![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(2-piperidin-1-ylpyridin-3-yl)methanone](/img/structure/B7573923.png)
![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)